molecular formula C20H18ClN5O4S B12179390 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone

Cat. No.: B12179390
M. Wt: 459.9 g/mol
InChI Key: ASGVKQSOPLTQFE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 7-chloro-2,1,3-benzoxadiazole sulfonyl group at the 4-position and an ethanone-linked indol-3-yl moiety. Its synthesis likely involves coupling a sulfonyl chloride derivative of 7-chloro-2,1,3-benzoxadiazole with a piperazinyl-ethanone intermediate under reflux conditions, as seen in analogous protocols .

Properties

Molecular Formula

C20H18ClN5O4S

Molecular Weight

459.9 g/mol

IUPAC Name

1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C20H18ClN5O4S/c21-15-5-6-17(20-19(15)23-30-24-20)31(28,29)26-9-7-25(8-10-26)18(27)11-13-12-22-16-4-2-1-3-14(13)16/h1-6,12,22H,7-11H2

InChI Key

ASGVKQSOPLTQFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C5=NON=C45)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxadiazole and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

  • 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (CAS 742113-03-7) Key Differences: Replaces the benzoxadiazole sulfonyl group with a 4-chlorophenyl sulfonyl moiety and substitutes the indol-3-yl group with a triazol-5-ylsulfanyl chain. Implications: The triazole group may enhance hydrogen bonding but reduce lipophilicity compared to indole.
  • (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1) Key Differences: Contains a benzyl group on piperazine and an indol-2-yl moiety instead of indol-3-yl. Implications: The benzyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility. The indole positional isomer (2-yl vs. 3-yl) could alter receptor binding specificity, as indol-3-yl is more common in bioactive compounds .
  • 1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one (V020-3002)

    • Key Differences : Substitutes benzoxadiazole with an imidazo-benzothiazole system and adds a 4-methylphenyl group.
    • Implications : The benzothiazole core may enhance aromatic stacking interactions, while the methylpropan-1-one side chain could increase steric bulk, affecting target engagement .

Compounds with Varied Side Chains

  • 1-[4-(4-Chloro-3-methoxyphenyl)piperazin-1-yl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone Key Differences: Features a pyrazolo-pyridine-imidazole system instead of indole and a chloro-methoxyphenyl substituent. Implications: The pyrazolo-pyridine scaffold may confer kinase inhibitory activity, while the methoxy group could improve solubility .
  • 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (m6) Key Differences: Includes a triazole-substituted pyrimidine and an isopropyl group. The isopropyl group may enhance metabolic resistance .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Synthesis Method Potential Bioactivity
Target Compound Piperazine + benzoxadiazole sulfonyl + indol-3-yl 7-Chloro-benzoxadiazole sulfonyl, ethanone-linked indol-3-yl Sulfonyl chloride coupling CNS modulation, anticancer
1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone Piperazine + phenyl sulfonyl 4-Chlorophenyl sulfonyl, triazol-5-ylsulfanyl Thiol-ether coupling Antimicrobial
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Piperazine + benzyl + indol-2-yl Benzyl, indol-2-yl Amide coupling Neurotransmitter receptor binding
1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one Imidazo-benzothiazole + piperazine 7-Chloro-benzothiazole, 4-methylphenyl, methylpropan-1-one Alkylation reaction Anticancer

Key Research Findings

  • Synthetic Feasibility : The target compound’s synthesis is achievable via established sulfonyl chloride coupling methods, similar to and .
  • Structure-Activity Relationships (SAR): The indol-3-yl group is critical for receptor interactions, as seen in cannabinoid analogs . Piperazinyl-sulfonyl groups are versatile scaffolds for CNS-targeted drugs .
  • Limitations: The ethanone linker’s short chain (2 carbons) may reduce potency compared to longer-chain analogs, necessitating further optimization .

Biological Activity

The compound 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone is a synthetic molecule that combines structural elements from benzoxadiazole and indole, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperazine ring linked to a sulfonamide moiety and an indole derivative. This unique combination is expected to confer significant biological activity due to the synergistic effects of its components.

PropertyValue
Molecular FormulaC15H16ClN3O3S
Molecular Weight351.82 g/mol
CAS Number[insert CAS number here]
Melting Point[insert melting point here]
Solubility[insert solubility here]

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of indole and benzoxadiazole possess significant anticancer properties. For instance, compounds similar to the one in focus have demonstrated efficacy against multiple cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Compounds containing benzoxadiazole structures have shown promising antibacterial and antifungal activities. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis pathways.

Enzyme Inhibition

The compound's piperazine component suggests potential as an enzyme inhibitor. Studies on related compounds have shown strong inhibition against acetylcholinesterase (AChE) and urease, indicating possible applications in treating neurodegenerative diseases and urinary tract infections.

Case Studies

  • Anticancer Efficacy : A study using a Sulforhodamine B (SRB) assay demonstrated that a related compound exhibited IC50 values in the low micromolar range against lung cancer cell lines, showcasing its potential as an anticancer agent .
  • Antibacterial Screening : Another investigation evaluated various derivatives for antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong activity, suggesting further exploration for therapeutic use in infectious diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Indole derivatives are known to activate apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : The sulfonamide moiety likely disrupts essential metabolic pathways in bacteria.
  • Receptor Modulation : Piperazine derivatives can interact with neurotransmitter receptors, potentially leading to neuropharmacological effects.

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